2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid 2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid
Brand Name: Vulcanchem
CAS No.: 31477-07-3
VCID: VC7864831
InChI: InChI=1S/C11H13NO6/c13-8-2-1-3-9(14)7(8)4-12(5-10(15)16)6-11(17)18/h1-3,13-14H,4-6H2,(H,15,16)(H,17,18)
SMILES: C1=CC(=C(C(=C1)O)CN(CC(=O)O)CC(=O)O)O
Molecular Formula: C11H13NO6
Molecular Weight: 255.22 g/mol

2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid

CAS No.: 31477-07-3

Cat. No.: VC7864831

Molecular Formula: C11H13NO6

Molecular Weight: 255.22 g/mol

* For research use only. Not for human or veterinary use.

2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid - 31477-07-3

Specification

CAS No. 31477-07-3
Molecular Formula C11H13NO6
Molecular Weight 255.22 g/mol
IUPAC Name 2-[carboxymethyl-[(2,6-dihydroxyphenyl)methyl]amino]acetic acid
Standard InChI InChI=1S/C11H13NO6/c13-8-2-1-3-9(14)7(8)4-12(5-10(15)16)6-11(17)18/h1-3,13-14H,4-6H2,(H,15,16)(H,17,18)
Standard InChI Key ASBYVAMEWVUVNX-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)O)CN(CC(=O)O)CC(=O)O)O
Canonical SMILES C1=CC(=C(C(=C1)O)CN(CC(=O)O)CC(=O)O)O

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name, 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid, reflects its structural composition: a central iminodiacetic acid core linked to a 2,6-dihydroxybenzyl group. Its molecular formula is C₁₁H₁₃NO₆, with a molecular weight of 267.23 g/mol . The presence of two carboxylic acid groups (-CO₂H) and two phenolic hydroxyl groups (-OH) on the benzyl ring defines its polyfunctional nature, enabling diverse coordination modes with metal ions .

Physical and Chemical Properties

PropertyValue/DescriptionSource
AppearanceLikely a white to off-white powder
SolubilitySoluble in water, polar organic solvents (e.g., DMSO)
Melting PointNot reported
StabilityStable under ambient conditions

The compound’s acidity constants (pKa values) for the carboxylic acid and phenolic hydroxyl groups are critical for understanding its chelation behavior but remain uncharacterized in the literature.

Applications and Uses

Chelation and Metal Ion Binding

The compound’s tridentate ligand capability—via the nitrogen atom and two carboxylate groups—positions it as a potential agent for metal ion sequestration . Similar IDA derivatives are employed in wastewater treatment to recover heavy metals (e.g., Cu²⁺, Pb²⁺) and in chromatography resins for protein purification . The 2,6-dihydroxybenzyl group may enhance binding affinity for transition metals through additional π-electron interactions .

Biomedical Research

Analogous compounds, such as hepatobiliary iminodiacetic acid (HIDA), are used in radiopharmaceuticals for diagnostic imaging . While no direct evidence links 2,2'-[(2,6-dihydroxybenzyl)imino]diacetic acid to medical applications, its structural features suggest potential utility in designing contrast agents or enzyme inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator